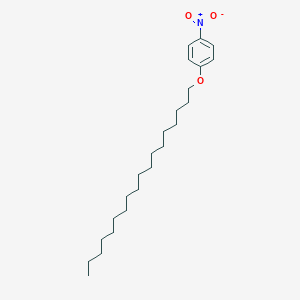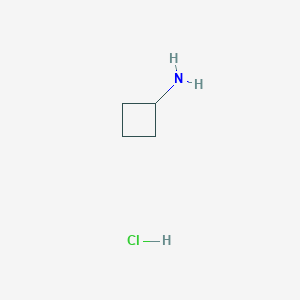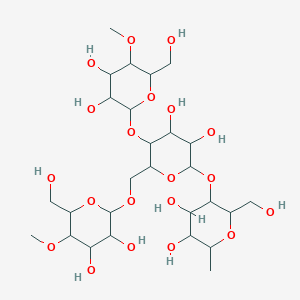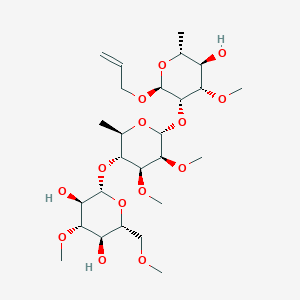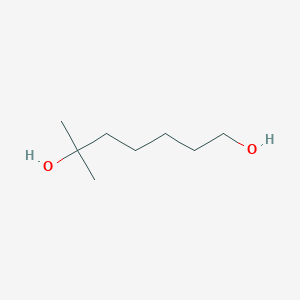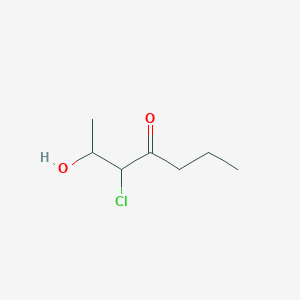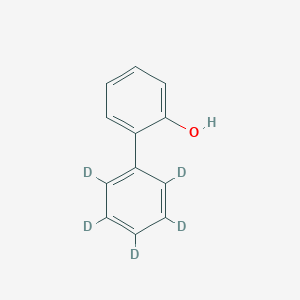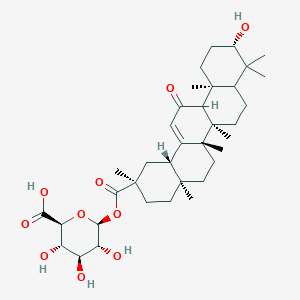
Glycyrrhetyl 30-monoglucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyrrhetyl 30-monoglucuronide (GMG) is a natural compound that is found in the licorice root. It has been extensively studied for its medicinal properties and has been found to have a wide range of potential applications in the field of medicine. GMG is a glucuronide conjugate of glycyrrhetinic acid, which is a triterpenoid compound found in licorice.
Wirkmechanismus
The mechanism of action of Glycyrrhetyl 30-monoglucuronide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Glycyrrhetyl 30-monoglucuronide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in the regulation of genes involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
Glycyrrhetyl 30-monoglucuronide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-viral, and anti-tumor properties. Glycyrrhetyl 30-monoglucuronide has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to inhibit the replication of the hepatitis B virus and the herpes simplex virus. Glycyrrhetyl 30-monoglucuronide has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Glycyrrhetyl 30-monoglucuronide in lab experiments is that it is a natural compound that is found in the licorice root. This makes it a safe and non-toxic compound to use in experiments. However, one of the limitations of using Glycyrrhetyl 30-monoglucuronide in lab experiments is that its synthesis is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are many future directions for the study of Glycyrrhetyl 30-monoglucuronide. One area of research is the development of new drugs that are based on Glycyrrhetyl 30-monoglucuronide. Another area of research is the study of the mechanism of action of Glycyrrhetyl 30-monoglucuronide. It is also important to study the potential side effects of Glycyrrhetyl 30-monoglucuronide and to determine the optimal dosage for its use in medicine. Finally, it is important to study the potential applications of Glycyrrhetyl 30-monoglucuronide in the treatment of various diseases, such as cancer and viral infections.
Conclusion:
In conclusion, Glycyrrhetyl 30-monoglucuronide is a natural compound that is found in the licorice root. It has been extensively studied for its potential applications in the field of medicine. Glycyrrhetyl 30-monoglucuronide has been found to have anti-inflammatory, anti-viral, and anti-tumor properties. Its synthesis is a complex process that requires specialized equipment and expertise. There are many future directions for the study of Glycyrrhetyl 30-monoglucuronide, including the development of new drugs and the study of its mechanism of action.
Synthesemethoden
The synthesis of Glycyrrhetyl 30-monoglucuronide involves the glucuronidation of glycyrrhetinic acid using glucuronic acid. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are enzymes that are present in the liver and other tissues. The reaction takes place in two steps, with the first step involving the formation of a glucuronide intermediate, which is then converted to Glycyrrhetyl 30-monoglucuronide in the second step. The synthesis of Glycyrrhetyl 30-monoglucuronide is a complex process and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Glycyrrhetyl 30-monoglucuronide has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-viral, and anti-tumor properties. Glycyrrhetyl 30-monoglucuronide has been shown to inhibit the replication of the hepatitis B virus and the herpes simplex virus. It has also been found to have anti-cancer properties and has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
Eigenschaften
CAS-Nummer |
111510-20-4 |
|---|---|
Produktname |
Glycyrrhetyl 30-monoglucuronide |
Molekularformel |
C36H54O10 |
Molekulargewicht |
646.8 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H54O10/c1-31(2)21-8-11-36(7)27(34(21,5)10-9-22(31)38)20(37)16-18-19-17-33(4,13-12-32(19,3)14-15-35(18,36)6)30(44)46-29-25(41)23(39)24(40)26(45-29)28(42)43/h16,19,21-27,29,38-41H,8-15,17H2,1-7H3,(H,42,43)/t19-,21?,22+,23+,24+,25-,26+,27?,29+,32-,33-,34+,35-,36-/m1/s1 |
InChI-Schlüssel |
PCQOITPWNKCXLU-KFRHEUMDSA-N |
Isomerische SMILES |
C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C)C |
Synonyme |
1-(18 beta-glycyrrhet-30-yl)glucopyranuronic acid glycyrrhetyl 30-monoglucuronide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)
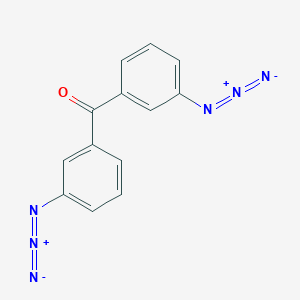


![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)
![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)
